Increased Lipophilicity (LogP) versus Unsubstituted Acryloyl Chloride
The presence of the ethoxy group on 3-Ethoxyacryloyl chloride substantially increases its lipophilicity compared to the unsubstituted parent compound, acryloyl chloride. This is a key determinant for designing intermediates with improved organic solubility and potential for enhanced membrane permeability in biological applications [1][2].
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | 1.53 (LogP, calculated) |
| Comparator Or Baseline | Acryloyl chloride: 0.24 (LogP, calculated) |
| Quantified Difference | +1.29 LogP units (approximately 19.5x higher octanol/water partition coefficient) |
| Conditions | Computational prediction (XLogP3, etc.) |
Why This Matters
This quantifies a significant difference in hydrophobicity, guiding solvent selection for reactions and providing a rationale for its use as a 'hydrophobic monomer' .
- [1] Chemsrc. (2024). (2E)-3-Ethoxyacryloyl chloride. Retrieved from m.chemsrc.com. View Source
- [2] PubChem. (2025). Acryloyl chloride. Retrieved from pubchem.ncbi.nlm.nih.gov. View Source
